molecular formula C17H18F3N3O2 B2362209 N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide CAS No. 1797335-75-1

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2362209
CAS No.: 1797335-75-1
M. Wt: 353.345
InChI Key: MKMDBLJGRKNMBJ-UHFFFAOYSA-N
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Description

N-[1-(Oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide (CAS 1706081-01-7) is a high-purity synthetic compound with a molecular formula of C18H20F3N3O2 and a molecular weight of 367.37 g/mol . This acetamide features a pyrazole core substituted with a tetrahydropyran (oxan-4-yl) group and an acetamide linkage to a 3-(trifluoromethyl)phenyl moiety, a functional group often associated with altering electronic properties, metabolic stability, and bioavailability in medicinal chemistry research . Compounds with similar N-substituted 2-arylacetamide scaffolds have been noted for their structural similarity to the lateral chain of natural benzylpenicillin, highlighting their relevance in the development of novel pharmacologically active agents . Furthermore, N-pyrazole derivatives are of significant interest in scientific research due to their diverse chemical and pharmaceutical properties, which can include insecticidal and antifungal activities . Researchers utilize this compound and its analogs as valuable chemical tools or building blocks in drug discovery, particularly in the synthesis of molecules targeting kinase inhibition and G protein-coupled receptors (GPCRs) . This product is intended for research and laboratory use only.

Properties

IUPAC Name

N-[1-(oxan-4-yl)pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2/c18-17(19,20)13-3-1-2-12(8-13)9-16(24)22-14-10-21-23(11-14)15-4-6-25-7-5-15/h1-3,8,10-11,15H,4-7,9H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMDBLJGRKNMBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1N2C=C(C=N2)NC(=O)CC3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Formation

The synthesis begins with constructing the pyrazole ring via cyclocondensation of hydrazine derivatives with β-keto esters or diketones under acidic conditions. For example, refluxing hydrazine hydrate with ethyl acetoacetate in hydrochloric acid yields 1H-pyrazole-4-carboxylate intermediates. This step typically achieves 65–70% yield, with purity dependent on reaction time and stoichiometric control.

N-Alkylation with Oxan-4-yl Bromide

The pyrazole nitrogen is functionalized with an oxan-4-yl group through nucleophilic substitution. Using oxan-4-yl bromide and potassium carbonate in dimethylformamide (DMF) at 80°C, the alkylation proceeds with moderate yields (50–55%). Competing side reactions, such as over-alkylation or ring-opening, necessitate careful temperature control and excess oxan-4-yl bromide.

Amide Coupling with 2-[3-(Trifluoromethyl)Phenyl]Acetic Acid

The final step involves coupling the alkylated pyrazole with 2-[3-(trifluoromethyl)phenyl]acetic acid using carbodiimide reagents. Ethylcarbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane facilitate amide bond formation at room temperature, yielding the target compound in 75–80% purity.

Step Reagents/Conditions Yield (%)
Pyrazole formation Hydrazine hydrate, HCl, reflux 65–70
N-Alkylation Oxan-4-yl bromide, K₂CO₃, DMF 50–55
Amide coupling EDC, HOBt, DCM, RT 75–80

Optimization Strategies

Solvent and Catalyst Selection

Replacing DMF with dimethylacetamide (DMAc) in the alkylation step reduces byproduct formation by 15–20%, attributed to DMAc’s superior solvation of intermediates. Catalytic approaches, such as palladium-mediated cross-coupling for introducing the trifluoromethylphenyl group, are under investigation to bypass traditional Friedel-Crafts acylation, which suffers from regioselectivity issues.

Purification Techniques

Chromatographic purification using silica gel (ethyl acetate/hexane, 3:7) resolves challenges in separating N-alkylated pyrazoles from unreacted starting materials. Recrystallization from ethanol/water mixtures further enhances purity to >98%.

Structural Characterization

Spectroscopic Analysis

  • ¹H NMR (400 MHz, CDCl₃): Peaks at δ 8.21 (s, 1H, pyrazole-H), 7.65–7.43 (m, 4H, aryl-H), and 4.12–3.78 (m, 5H, oxane and acetamide-CH₂).
  • ¹³C NMR : Signals at 170.2 ppm (C=O), 148.9 ppm (pyrazole-C), and 125.6 ppm (CF₃).

X-ray Crystallography

Single-crystal X-ray studies confirm the tetrahedral geometry at the pyrazole nitrogen and the planar configuration of the acetamide linkage. The trifluoromethyl group adopts a staggered conformation to minimize steric hindrance.

Applications and Derivatives

Biological Activity

Patent literature highlights analogs of this compound as inhibitors of the Wnt signaling pathway, with IC₅₀ values <100 nM in β-catenin stabilization assays. The trifluoromethyl group enhances metabolic stability and membrane permeability.

Structural Analogues

Modifications such as replacing oxan-4-yl with cyclopropylmethyl (CAS 2034374-01-9) or varying the aryl group (e.g., 2-chlorophenyl in CAS 1797984-86-1) demonstrate tunable pharmacokinetic profiles.

Chemical Reactions Analysis

Types of Reactions

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl-phenyl group, where nucleophiles such as amines or thiols replace the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Amines, thiols, polar aprotic solvents (DMF, DMSO)

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those with trifluoromethyl groups. Compounds similar to N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide have demonstrated significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. For instance, derivatives with similar structures were found to exhibit low minimum inhibitory concentrations (MICs), indicating potent bactericidal effects and a low tendency for resistance development in bacterial strains .

Kinase Inhibition
The compound has also been investigated for its role as a kinase inhibitor. Kinases play crucial roles in various cellular processes, and their inhibition can lead to therapeutic effects in diseases such as cancer and inflammatory disorders. Research indicates that pyrazole derivatives can effectively inhibit interleukin receptor-associated kinases (IRAKs), which are implicated in inflammatory responses . This positions this compound as a candidate for further development in anti-inflammatory therapies.

Synthesis and Structural Variations

The synthesis of this compound typically involves multi-step organic reactions. The structural features, such as the oxan ring and trifluoromethyl group, enhance the compound's biological activity. Variations in these structural components can lead to different pharmacological profiles, making it essential for researchers to explore these modifications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A study focused on a series of pyrazole derivatives, including those structurally related to this compound, demonstrated their effectiveness against various bacterial strains. The compounds were subjected to time-kill assays and biofilm formation tests, revealing their potential to inhibit growth and disrupt biofilms formed by Staphylococcus aureus .

Case Study 2: Kinase Inhibition
Another research project investigated the inhibition of IRAK kinases by pyrazole derivatives. The study provided insights into the structure-activity relationship (SAR) of these compounds, highlighting how modifications at specific positions could enhance their inhibitory potency against IRAK pathways involved in inflammation .

Mechanism of Action

The mechanism of action of N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific active sites, inhibiting or modulating the activity of these targets. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The pathways involved may include signal transduction cascades, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Similarities and Variations

The compound shares key structural motifs with several pyrazole-acetamide derivatives, differing primarily in substituents (Table 1):

Table 1: Structural Comparison of Pyrazole-Acetamide Derivatives

Compound Name Core Structure Key Substituents Biological Activity References
Target Compound Pyrazole-acetamide Oxan-4-yl, 3-(trifluoromethyl)phenyl Hypothesized kinase inhibition -
2-(2,4-Dichlorophenyl)-N-(pyrazolyl)acetamide Pyrazole-acetamide Dichlorophenyl, 1,5-dimethyl-3-oxo-2-phenyl Structural ligand studies
PCW-1001 (6b) Pyrazole-sulfonamide 4-Chlorobenzyl, 3-(trifluoromethyl)phenyl Antitumor activity
Example 83 (Chromenone-pyrazole) Pyrazolo-pyrimidine Fluoro-substituted chromenone, isopropoxy Kinase inhibition (ALK)
N-(Tetrahydro-2H-pyran-4-ylmethyl)acetamide Pyrazole-acetamide Tetrahydro-2H-pyran, thiazol Undisclosed (structural analog)
Key Observations:

Trifluoromethyl Group : Present in the target compound and PCW-1001 (6b), this group enhances binding affinity to hydrophobic pockets in target proteins (e.g., kinases) and improves metabolic stability .

Oxan-4-yl vs. Other Substituents : The oxan-4-yl group in the target compound contrasts with dichlorophenyl () or sulfonamide () groups in analogs. Oxan-4-yl may reduce steric hindrance and improve solubility compared to bulkier substituents .

Amide Linkage : The acetamide group facilitates hydrogen bonding, critical for target engagement. In , similar compounds form R₂²(10) hydrogen-bonded dimers, influencing crystal packing and solubility .

Crystallographic and Hydrogen-Bonding Patterns

  • Dihedral Angles : In , dihedral angles between aromatic rings (48.45°–56.33°) influence molecular conformation and binding. The target compound’s oxan-4-yl group may reduce steric strain, optimizing binding geometry .
  • Hydrogen Bonding : The amide group in analogs forms N–H⋯O bonds, creating dimeric structures (R₂²(10) motifs). This is critical for stabilizing protein-ligand interactions .

Biological Activity

N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]-2-[3-(trifluoromethyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the context of cancer research and kinase inhibition. This article synthesizes current findings on the biological activity of this compound, including its mechanisms, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C15H16F3N3O
  • Molecular Weight : 325.30 g/mol
  • IUPAC Name : this compound

Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cell proliferation and survival pathways.

Key Mechanisms:

  • Inhibition of p21-Activated Kinases (PAKs) :
    • The compound has been shown to inhibit PAK activity, which is crucial for regulating cell motility and proliferation. In vitro studies demonstrated that lower concentrations of the compound effectively reduced PAK phosphorylation, leading to decreased cell migration in thyroid cancer cell lines .
  • Impact on Phosphoinositide 3-Kinase (PI3K) Pathway :
    • It has been suggested that the compound may also interact with the PI3K pathway, a critical signaling cascade involved in various cellular processes including growth and metabolism. The inhibition of this pathway could further contribute to its anti-cancer effects .

Biological Activity Data

The following table summarizes key findings from studies assessing the biological activity of this compound:

StudyCell LineConcentration (µM)Effect ObservedReference
1Thyroid Cancer Cells10Inhibition of cell proliferation
2Breast Cancer Cells5Reduced AKT phosphorylation
3Lung Cancer Cells20Induction of apoptosis

Case Study 1: Thyroid Cancer

A study involving thyroid cancer cell lines revealed that treatment with this compound led to significant inhibition of cell growth. The mechanism was linked to the compound's ability to inhibit PAK phosphorylation, which is essential for cancer cell motility .

Case Study 2: Breast Cancer

In another investigation focusing on breast cancer cells, the compound demonstrated a marked reduction in AKT phosphorylation at concentrations as low as 5 µM. This suggests a potential for therapeutic application in targeting PI3K/AKT pathways in breast cancer treatment .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterStandard ConditionOptimized ConditionYield Improvement
Coupling reagentEDC/HClHATU+20%
Solvent (Step 2)THFDMF-10% byproducts
Reaction Temp.Room temp.0–5°CPurity >99%

Advanced: How to resolve contradictions in reported biological activities (e.g., anti-inflammatory vs. weak cytotoxicity)?

Analytical Strategies:

  • Target-specific assays : Compare inhibition of COX-2 (anti-inflammatory) versus MTT assay (cytotoxicity) to decouple effects .
  • Structural analogs : Test derivatives lacking the trifluoromethyl group; reduced COX-2 inhibition (IC50 from 1.2 μM to >10 μM) confirms its role .
  • Metabolite screening : Use LC-MS to identify oxidative metabolites that may contribute to off-target effects .

Q. Table 2: Comparative Biological Activity

DerivativeCOX-2 IC50 (μM)Cytotoxicity (IC50, μM)
Parent compound1.2>50
-CF3 analog>10>50
Oxane-free derivative8.525

Advanced: What crystallographic data inform structure-activity relationships (SAR)?

Key Findings:

  • Planarity : The pyrazole and phenyl rings form a 56.33° dihedral angle, optimizing hydrophobic interactions with enzyme pockets .
  • Hydrogen bonding : The acetamide NH forms R_2$$^2(10) dimer motifs via N–H···O bonds (bond length: 2.89 Å), critical for stability .
  • Steric effects : Rotation of the trifluoromethyl group reduces steric clash in the COX-2 active site .

Q. Table 3: Crystallographic Parameters

ParameterValueRelevance to SAR
Dihedral angle (pyrazole-phenyl)56.33°Enhances target binding
N–H···O bond length2.89 ÅStabilizes dimer formation
Torsion angle (CF3 group)64.82°Minimizes steric hindrance

Advanced: How to design SAR studies for improved pharmacokinetics?

Methodology:

  • LogP modulation : Introduce polar groups (e.g., -OH, -SO2Me) on the oxane ring to reduce logP from 3.2 to 2.5, enhancing aqueous solubility .
  • Metabolic stability : Replace labile ester linkages with amides; half-life in liver microsomes increases from 1.2 h to 4.5 h .
  • Bioisosteric replacement : Substitute trifluoromethyl with cyano group; retains target affinity (COX-2 IC50 = 1.5 μM) while improving solubility .

Experimental Design:

  • In vitro assays : Use Caco-2 cells for permeability studies.
  • In silico modeling : Perform molecular dynamics simulations (e.g., AMBER) to predict binding free energy changes .

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